Ebp 520;sch 503034

Description

Discovery and Evolution in Protease Inhibitor Development

The journey to Boceprevir's discovery was a concerted effort rooted in understanding the molecular biology of HCV. nih.gov The identification of the NS3 protease as essential for cleaving the viral polyprotein into functional proteins made it a prime target for therapeutic intervention. nih.govnih.gov Early research focused on developing peptidomimetic compounds that could mimic the natural substrate of the protease, thereby competitively inhibiting its function. researchgate.netnih.gov

Boceprevir (B1684563) emerged from this research as a potent and selective α-ketoamide inhibitor that forms a reversible covalent bond with the active site serine of the NS3 protease. patsnap.comnih.gov This targeted mechanism was a departure from the previous standard of care, which involved boosting the host's immune response with pegylated interferon and ribavirin (B1680618). nih.govresearchgate.net

Context within Direct-Acting Antiviral Agents Research

Boceprevir was at the forefront of the development of direct-acting antiviral agents (DAAs), which selectively target specific viral proteins. nih.govnih.gov Before the advent of DAAs, treatment for HCV was limited and offered suboptimal cure rates. nih.gov The introduction of Boceprevir, along with another first-generation protease inhibitor, telaprevir, significantly improved sustained virologic response (SVR) rates when used in combination with pegylated interferon and ribavirin. nih.govxiahepublishing.com This marked a pivotal moment, demonstrating the potential of targeted antiviral therapy for HCV and paving the way for the development of more potent, all-oral, interferon-free regimens. nih.govjefferson.edu

Research Significance and Broader Implications in Virology

The development and clinical application of Boceprevir had profound implications for virology and antiviral drug discovery. It validated the NS3/4A protease as a druggable target and provided a proof-of-concept for the DAA strategy in treating chronic viral infections. nih.govnih.gov The success of Boceprevir spurred further research into other viral targets within the HCV lifecycle, leading to the rapid development of second-generation protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. jefferson.edusemanticscholar.org

Furthermore, the challenges encountered with Boceprevir, such as the development of viral resistance, provided valuable insights for future drug development. nih.gov Understanding the mechanisms of resistance, primarily through mutations in the NS3 protease region, informed the design of next-generation inhibitors with a higher barrier to resistance and broader genotypic coverage. natap.orgnih.gov

Detailed Research Findings

Clinical trials were instrumental in establishing the efficacy of Boceprevir in combination with pegylated interferon and ribavirin for the treatment of chronic HCV genotype 1.

Key Clinical Trial Data for Boceprevir

| Trial Name | Patient Population | Treatment Arms | Sustained Virologic Response (SVR) Rate |

| SPRINT-2 | Treatment-Naïve | Boceprevir + PegIFN/RBV | 63-66% xiahepublishing.com |

| PegIFN/RBV alone | 38% clinicaltrialsarena.com | ||

| RESPOND-2 | Treatment-Experienced | Boceprevir + PegIFN/RBV | 59-66% wikipedia.orgxiahepublishing.com |

| PegIFN/RBV alone | 21% wikipedia.orgnih.gov |

PegIFN/RBV: Pegylated interferon alfa and ribavirin

The SPRINT-2 and RESPOND-2 phase 3 trials demonstrated that adding Boceprevir to the standard of care significantly increased the proportion of patients achieving SVR, which is considered a cure for HCV. clinicaltrialsarena.comi-base.info

Boceprevir Resistance-Associated Variants

The use of Boceprevir monotherapy, particularly in early studies, led to the selection of resistance-associated variants (RAVs) in the HCV NS3 protease. natap.org These mutations reduce the binding affinity of the drug to its target.

| Mutation | Fold Increase in IC50 (Resistance Level) |

| V36M/A | Low (3.8-5.5 fold) natap.org |

| T54A/S | Low to Medium (3.8-17.7 fold) natap.org |

| V55A | Medium (6.8-17.7 fold) natap.org |

| R155K/T | Medium (6.8-17.7 fold) natap.org |

| A156S | Medium (6.8-17.7 fold) natap.org |

| A156T | High (>120 fold) natap.org |

| V170A | Medium (6.8-17.7 fold) natap.org |

IC50: Half maximal inhibitory concentration

The emergence of these RAVs highlighted the importance of combination therapy to suppress viral replication and minimize the risk of treatment failure. natap.org While Boceprevir is no longer a first-line therapy, its development was a critical step forward, providing a foundation for the highly effective and well-tolerated HCV treatments available today. wikipedia.orgnih.gov

Structure

3D Structure

Properties

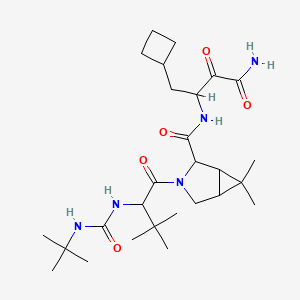

IUPAC Name |

N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870346 | |

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[N-(tert-butylcarbamoyl)-3-methylvalyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Chemical Synthesis Research of Boceprevir Ebp 520; Sch 503034

Structure-Activity Relationship (SAR) Studies

The design of boceprevir (B1684563) was heavily guided by structure-activity relationship (SAR) studies, a medicinal chemistry approach that investigates the relationship between a molecule's chemical structure and its biological activity.

Identification of Essential Functional Groups for Biological Activity

The core of boceprevir's inhibitory activity lies in its α-ketoamide functional group. psu.edunih.govglpbio.cn This "warhead" enables the molecule to form a reversible covalent bond with the active site serine (Ser139) of the HCV NS3 protease, effectively blocking its function. nih.govglpbio.cnmurciasalud.es

Initial research began with an undecapeptide that showed inhibitory potential but lacked drug-like properties due to its large size and peptidic nature. xiahepublishing.com Through systematic modifications, researchers identified key functional groups that were essential for potent inhibition. The P3 tert-butyl glycine (B1666218) and the P3 tert-butyl urea (B33335) cap were found to be crucial for enhancing selectivity against human neutrophil elastase, a related human serine protease. xiahepublishing.comscienceopen.com

The binding of boceprevir to the NS3/4A protease is also stabilized by hydrogen bonds and lipophilic interactions within the enzyme's shallow, solvent-exposed binding groove. scienceopen.comresearchgate.net

Stereochemical Influences on Inhibitory Potency

Boceprevir is a mixture of two diastereomers, SCH-534128 and SCH-534129, which differ in their stereochemical configuration at the carbon atom third from the ketoamide group. psu.eduresearchgate.net There is a rapid interconversion between these two forms. researchgate.net

Crucially, SAR studies revealed that only one of these diastereomers, SCH-534128, is the active isomer responsible for the potent inhibition of the HCV protease. psu.eduresearchgate.net The other diastereomer, SCH-534129, is inactive. psu.eduresearchgate.net This highlights the critical importance of stereochemistry in the design of effective protease inhibitors, as the specific three-dimensional arrangement of atoms dictates the molecule's ability to fit into the enzyme's active site.

Derivatization and Analog Development for Enhanced Properties

The development of boceprevir involved extensive derivatization and the creation of numerous analogs to optimize its pharmacological properties. Early lead compounds, while active, had poor oral bioavailability and were metabolically unstable. xiahepublishing.com

Researchers systematically modified different parts of the molecule, designated as P1, P2, and P3, to improve these characteristics. For instance, modifications at the P3 position, in conjunction with changes to the P3 capping group, led to the selection of a tert-butyl glycine residue and a tert-butyl urea cap, which resulted in improved selectivity. xiahepublishing.comscienceopen.com The final compound, boceprevir (Analog 13), demonstrated a favorable balance of potent enzyme inhibition, cellular activity, and improved oral pharmacokinetic properties. xiahepublishing.com

Further derivatization efforts have explored creating hybrid inhibitors by combining structural elements of boceprevir with those of other protease inhibitors to target different viral proteases, such as the SARS-CoV-2 main protease. nih.gov

Synthetic Methodologies and Chemical Pathways

One of the critical intermediates in the synthesis of boceprevir is the bicyclic [3.1.0]proline moiety, which constitutes the P2 fragment of the drug. acs.org Early synthetic routes relied on classical resolution to obtain the desired stereoisomer of this fragment. acs.org To improve efficiency and reduce waste, a chemoenzymatic approach was developed. This method utilizes an amine oxidase-catalyzed desymmetrization of a prochiral amine substrate, representing a more sustainable and efficient pathway to this key intermediate. acs.org

The synthesis of the P3 fragment has also been a focus of research, with methods developed for the preparation of the required tert-butylglycine derivative. researchgate.net The final steps of the synthesis typically involve peptide coupling reactions to connect the various fragments, followed by an oxidation step to generate the active α-ketoamide warhead. researchgate.net Several synthetic routes have been published, each with variations in the specific reagents and reaction conditions used. chemicalbook.com For instance, one patented method describes the synthesis of a key intermediate, (1R, 2S, 5S)-6, 6-dimethyl-3-aza-bicyclo-[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride, from a readily available starting material. google.com

Isotope-Labeled Analog Synthesis for Mechanistic Research (e.g., Boceprevir-d9)

To investigate the metabolism and pharmacokinetics of boceprevir, researchers have synthesized isotope-labeled analogs, such as Boceprevir-d9. researchgate.netmedchemexpress.com In these analogs, certain hydrogen atoms are replaced with their heavier isotope, deuterium. medchemexpress.com This substitution does not significantly alter the molecule's chemical properties but allows it to be distinguished from the unlabeled drug in biological samples. medchemexpress.com

The synthesis of Boceprevir-d9 involves the use of deuterated starting materials and intermediates. researchgate.net For example, the synthesis of the deuterated P3 subunit can begin with trimethylacetaldehyde-d9. researchgate.net These labeled building blocks are then incorporated into the boceprevir structure through a series of chemical reactions, similar to those used for the synthesis of the unlabeled drug. researchgate.net

Mechanistic Pharmacology of Boceprevir Ebp 520; Sch 503034

Target Identification and Characterization

Boceprevir (B1684563) (also known as EBP 520 or SCH 503034) is a peptidomimetic, direct-acting antiviral agent designed as a specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. patsnap.comdrugbank.com The NS3 protease is essential for the viral life cycle, responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins required for viral replication. drugbank.commedcraveonline.com Boceprevir's mechanism is centered on the targeted disruption of this critical enzymatic process. patsnap.com

Hepatitis C Virus (HCV) NS3/4A Protease Inhibition

The primary target of Boceprevir is the NS3/4A serine protease of HCV. The NS3 protein contains the protease domain, while the NS4A protein acts as a cofactor, stabilizing the enzyme's structure and anchoring it to intracellular membranes, which enhances its proteolytic efficiency. medcraveonline.com By inhibiting this enzyme, Boceprevir effectively halts a crucial step in the viral maturation process. oup.comecronicon.net

Boceprevir is characterized as a potent, slow-binding inhibitor of the HCV NS3/4A protease. nih.govspringernature.com Its inhibition mechanism follows a two-step kinetic process. asm.orgresearchgate.net The initial step involves the rapid, non-covalent binding of the inhibitor to the enzyme's active site. This is followed by a slower second step, where a reversible covalent bond is formed. asm.orgresearchgate.net This slow-binding nature results in a time-dependent inhibition profile. nih.gov

| HCV Genotype | Inhibition Constant (Ki* or Ki) (nM) | Source |

|---|---|---|

| Genotype 1a | 14 | tga.gov.aumurciasalud.es |

| Genotype 1b | 14 | tga.gov.aumurciasalud.es |

| Genotype 2a | 39 | tga.gov.aumurciasalud.es |

| Genotype 3a | 17 - 25 | tga.gov.aunih.govmurciasalud.es |

| Genotype 5a | Slightly smaller increase in apparent Ki compared to Telaprevir | natap.org |

| Genotype 6a | Slightly smaller increase in apparent Ki compared to Telaprevir | natap.org |

The inhibitory action of Boceprevir is achieved through a specific and reversible covalent interaction with the catalytic triad (B1167595) of the NS3 protease active site (His57, Asp81, and Ser139). patsnap.commedcraveonline.comnih.gov The key functional group in Boceprevir responsible for this interaction is the α-ketoamide "warhead". drugbank.comasm.org

Crystallography studies have elucidated the molecular details of this interaction. nih.govresearchgate.net The nucleophilic serine residue (Ser139) of the protease active site attacks the electrophilic keto-carbonyl carbon of Boceprevir's ketoamide group. nih.govresearchgate.net This results in the formation of a stable, yet reversible, tetrahedral intermediate, an adduct that effectively blocks the active site. patsnap.comnih.gov This covalent adduct mimics the natural transition state of substrate cleavage but prevents the completion of the proteolytic reaction. nih.gov The interaction is further stabilized by hydrogen bonds within the active site, particularly in the "oxyanion hole," where the negatively charged oxygen of the intermediate forms hydrogen bonds with the backbone amides of Gly137 and Ser138. nih.gov The reversibility of the covalent bond means that the blockage is not permanent, but the binding affinity is strong enough to significantly reduce the protease's activity. patsnap.com

Inhibition of Other Viral Proteases (e.g., SARS-CoV-2 3CLpro)

While designed for HCV, Boceprevir has been investigated as an inhibitor of other viral proteases due to mechanistic similarities. Notably, it has shown activity against the main protease (Mpro) or 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. rsc.orgnih.gov The SARS-CoV-2 3CLpro is a cysteine protease, differing from the serine protease of HCV. rsc.org

Despite this difference, Boceprevir's α-ketoamide warhead can form a covalent bond with the catalytic cysteine (Cys145) in the active site of 3CLpro. rsc.org The interaction forms a hemithioketal adduct, which inhibits the enzyme's function. rsc.org Co-crystal structures of Boceprevir in complex with SARS-CoV-2 3CLpro have confirmed this binding mode. rsc.org The oxygen of the α-ketoamide forms crucial hydrogen bonds within the oxyanion hole, and the resulting hydroxyl group interacts with the catalytic His41, stabilizing the complex. rsc.org In enzymatic assays, Boceprevir demonstrated potent inhibition of SARS-CoV-2 3CLpro, with reported IC50 values in the low micromolar range. rsc.orgacs.org

| Parameter | Value (µM) | Source |

|---|---|---|

| IC50 | 1.59 | rsc.org |

| IC50 | 4.13 | acs.org |

| IC50 | 8.0 | acs.org |

Cellular and Molecular Effects on Viral Replication

Impact on Viral Polyprotein Processing and Maturation

The life cycle of the Hepatitis C virus involves the translation of its single-stranded RNA genome into a large single polyprotein. patsnap.comdrugbank.com This polyprotein must be cleaved by both host and viral proteases to release individual structural and non-structural proteins that are essential for viral replication and assembly. patsnap.commedcraveonline.com

The NS3/4A protease is responsible for four of these critical cleavages, liberating the non-structural proteins NS4A, NS4B, NS5A, and NS5B. drugbank.comnih.gov These proteins form the viral RNA replication complex. nih.gov By binding to and inhibiting the NS3/4A protease, Boceprevir directly prevents this polyprotein processing. drugbank.comoup.com The inhibition of cleavage results in an accumulation of the unprocessed polyprotein and prevents the formation of the functional viral replication machinery. patsnap.comnih.gov Consequently, HCV RNA replication is halted, and the production of new viral particles is suppressed. patsnap.comoup.com In cell-based replicon assays, Boceprevir has been shown to potently reduce HCV RNA levels, with prolonged exposure leading to a near-complete clearance of viral RNA from infected cells. nih.gov

Modulation of Host Innate Immune Pathways (e.g., Interferon Signaling)

The Hepatitis C virus (HCV) has developed sophisticated mechanisms to evade the host's innate immune system, a critical first line of defense against viral infections. nih.govmdpi.com A key player in this immune evasion strategy is the HCV NS3/4A serine protease. nih.govplos.org This viral enzyme is not only essential for cleaving the HCV polyprotein into mature viral proteins required for replication, but it also actively dismantles the host's antiviral signaling cascades. plos.orgasm.orgmedcraveonline.com

The NS3/4A protease targets and cleaves two crucial adaptor proteins of the innate immune system: the mitochondrial antiviral signaling protein (MAVS) and the Toll-interleukin 1 receptor (TIR) domain-containing adaptor-inducing interferon-β (TRIF). plos.orgmedcraveonline.comecronicon.netulb.ac.be MAVS is a pivotal component of the retinoic acid-inducible gene I (RIG-I)-like receptor (RLR) pathway, while TRIF is essential for Toll-like receptor 3 (TLR3) signaling. ulb.ac.beasm.org Both pathways are designed to detect viral RNA and initiate a signaling cascade that culminates in the production of type I and type III interferons (IFNs), which are potent antiviral cytokines. asm.orgasm.org

By cleaving MAVS, the NS3/4A protease causes its dislocation from the mitochondrial membrane, which effectively halts all downstream signaling. ulb.ac.beacs.org Similarly, cleavage of TRIF disrupts the TLR3-mediated signaling pathway. ecronicon.netulb.ac.be The disruption of these pathways prevents the activation of key transcription factors, such as interferon regulatory factor 3 (IRF3), leading to suppressed IFN production and a weakened host antiviral response, thereby facilitating viral persistence. asm.orgresearchgate.netfrontiersin.org

Boceprevir (EBP 520; SCH 503034), as a potent inhibitor of the NS3/4A protease, plays a dual role in combating HCV infection. nih.govasm.org Its primary function is to directly block viral replication by inhibiting polyprotein processing. drugbank.com Concurrently, by inhibiting the enzymatic activity of NS3/4A, Boceprevir prevents the cleavage of MAVS and TRIF. researchgate.netnih.gov This protective action restores the integrity of the RIG-I and TLR3 signaling pathways. researchgate.net As a result, the host's ability to sense the virus and mount an appropriate interferon-based antiviral response is rescued. asm.orgresearchgate.net

Research in HCV replicon cells has demonstrated that Boceprevir can restore Sendai virus-induced IFN-β promoter activation, a key indicator of a functional RIG-I pathway. researchgate.net By inhibiting HCV replication, Boceprevir reduces the levels of NS3/4A protein, ultimately preventing it from cleaving newly synthesized MAVS and TRIF and thereby restoring the IFN signaling pathway. researchgate.net This restoration of innate immunity is a critical component of Boceprevir's therapeutic effect, working in concert with its direct antiviral activity. nih.govasm.org

The table below summarizes the key host proteins targeted by the HCV NS3/4A protease and the effect of Boceprevir on these interactions.

| Host Protein | Signaling Pathway | Effect of HCV NS3/4A Protease | Effect of Boceprevir | Reference |

|---|---|---|---|---|

| MAVS (Mitochondrial Antiviral Signaling protein) | RIG-I-like Receptor (RLR) Signaling | Cleavage and inactivation, disrupting downstream signaling to IRF3. | Inhibits NS3/4A, preventing MAVS cleavage and restoring pathway integrity. | plos.orgulb.ac.beresearchgate.net |

| TRIF (TIR-domain-containing adapter-inducing interferon-β) | Toll-like Receptor 3 (TLR3) Signaling | Cleavage and inactivation, blocking signaling to IRF3. | Inhibits NS3/4A, preventing TRIF cleavage and restoring the signaling cascade. | plos.orgecronicon.netresearchgate.net |

Preclinical Antiviral Efficacy Studies of Boceprevir Ebp 520; Sch 503034

In Vitro Efficacy Assessments

The in vitro efficacy of boceprevir (B1684563) has been characterized through a series of assays designed to measure its ability to inhibit viral replication, determine its inhibitory concentrations, assess its impact on cell health, and evaluate its potential for synergistic effects with other antiviral agents.

Cell-Based Replicon Systems and Viral Reduction Assays

Boceprevir has demonstrated robust antiviral activity in cell-based HCV replicon systems. nih.gov These systems utilize human hepatoma cell lines (Huh-7) that contain a subgenomic HCV RNA, allowing for the study of viral replication without the production of infectious virus particles. nih.gov

In these replicon assays, treatment with boceprevir led to a significant, dose-dependent reduction in HCV RNA levels. nih.govnih.gov Specifically, a 1.5 to 2 log10 reduction in HCV RNA was observed after 72 hours of treatment, and this antiviral effect was even more pronounced with prolonged exposure, resulting in a 3.5 to 4 log10 drop by day 15. openaccessjournals.com In some cases, prolonged incubation for up to 14 days resulted in a reduction of approximately 4.0 logs, which is equivalent to less than one copy of HCV RNA remaining per cell. nih.gov This demonstrates the potent ability of boceprevir to clear HCV replicons from infected cells. The rapid entry of the compound into the cell and subsequent inhibition of the newly synthesized protease leads to a first-order decline in replicon RNA levels. openaccessjournals.com

Determination of Inhibitory Concentrations (Ki, EC90)

The inhibitory activity of boceprevir has been quantified through the determination of its inhibition constant (Ki) and its 90% effective concentration (EC90). The Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition, is a measure of the inhibitor's potency against its target enzyme. For boceprevir, the Ki for the HCV NS3 protease is approximately 14 nM. targetmol.comnih.gov

The EC90 value, the concentration required to achieve 90% of the maximal antiviral effect in cell-based assays, provides a measure of the compound's effectiveness in a cellular context. In a 72-hour bicistronic subgenomic cell-based replicon assay in HuH-7 cells, the EC90 for boceprevir was determined to be 0.35 µM (or 350 nM). targetmol.commedchemexpress.commedchemexpress.com The 50% effective concentration (EC50) in the same assay was found to be 0.20 µM. medchemexpress.commedchemexpress.com For a genotype 1b isolate, the EC50 and EC90 values were approximately 200 nM and 400 nM, respectively. ncats.io The activity was slightly lower against a genotype 1a isolate. ncats.io

| Parameter | Value | Cell Line/Assay |

| Ki (HCV NS3 Protease) | 14 nM | Enzyme Assay |

| EC90 | 350 nM (0.35 µM) | 72-h bicistronic subgenomic replicon assay in HuH-7 cells |

| EC50 | 200 nM (0.20 µM) | 72-h bicistronic subgenomic replicon assay in HuH-7 cells |

| EC90 (Genotype 1b) | 400 nM | Replicon Assay |

| EC50 (Genotype 1b) | 200 nM | Replicon Assay |

Cellular Viability and Cytotoxicity Assessments in Research Models

A critical aspect of preclinical evaluation is to ensure that the antiviral activity of a compound is not due to general toxicity to the host cells. Cytotoxicity assays have demonstrated that boceprevir is well-tolerated in various cell lines at concentrations that are effective against HCV. nih.gov No cytotoxicity was observed in human hepatoma cells or stimulated peripheral blood mononuclear cells at effective antiviral concentrations. nih.gov Studies using LR7 and Vero E6 cell lines also showed no significant cytotoxicity at the tested doses. researchgate.net The 50% cytotoxic concentration (CC50) for boceprevir was found to be over 100 µM in multiple cell lines, indicating a high therapeutic index. nih.gov This low potential for cytotoxicity is a favorable characteristic for a therapeutic agent. tga.gov.au

Combinatorial Antiviral Activity Research (e.g., Synergism with Clemizole (B1669166), Interferon)

The potential for boceprevir to be used in combination with other antiviral agents has been investigated to enhance efficacy and reduce the likelihood of resistance.

Interferon: When combined with interferon-α (IFN-α), boceprevir has shown an additive, rather than synergistic, effect in suppressing HCV replicon levels. nih.govopenaccessjournals.com The combination of boceprevir and IFN-α resulted in greater HCV replicon suppression than either agent used alone. openaccessjournals.com The presence of IFN-α-2b has been shown to decrease the development of resistance to boceprevir by 25-fold. openaccessjournals.com

Clemizole: In combination with the NS4B RNA binding inhibitor clemizole, boceprevir exhibits a highly synergistic antiviral effect against HCV replication without increased toxicity. nih.gov This synergy is significant as it suggests that targeting different viral proteins can lead to a more potent antiviral response. nih.gov Furthermore, the combination of clemizole and boceprevir was found to decrease the frequency of resistant mutants compared to treatment with either drug alone. nih.gov

Other Antivirals: Boceprevir's interaction with other classes of antivirals has also been explored. Its activity was not affected by co-incubation with the HIV protease inhibitors atazanavir, lopinavir, or ritonavir. tga.gov.au In studies with remdesivir (B604916) against SARS-CoV-2, combination treatments showed potential for viral suppression at concentrations that were not effective in single-drug treatments. asm.org

| Combination Agent | Observed Effect |

| Interferon-α | Additive |

| Clemizole | Highly Synergistic |

| Ribavirin (B1680618) | Additive |

| NM283 (Valopicitabine) | Additive |

| HCV796 | Additive |

In Vivo Preclinical Pharmacodynamics (Animal Models)

While robust in vivo efficacy models for HCV are limited due to the virus's narrow host range, some preclinical pharmacodynamic studies have been conducted in animal models, including transgenic mice.

Inhibition of Viral Enzyme Activity in Transgenic Organisms

To assess the in vivo activity of boceprevir, researchers have utilized triple-transgenic mice that express the HCV NS3/4A protease. apexbt.commedchemexpress.com In this model, oral administration of boceprevir at a dose of 100 mg/kg twice daily for seven days resulted in a significant 65% reduction in the average plasma Gaussia luciferase (Gluc) activity, which is a surrogate marker for NS3/4A protease activity. apexbt.com This demonstrates that boceprevir can effectively inhibit its target enzyme in a living organism. medchemexpress.com It was noted that the Gluc activity gradually returned to pre-treatment levels after the cessation of boceprevir treatment. apexbt.com

Further studies in transgenic mouse models of SARS-CoV-2 infection have also shown the antiviral activity of boceprevir derivatives, where oral or intraperitoneal treatment significantly reduced lung viral loads and lesions. nih.gov

Viral Load Reduction in Relevant Animal Models

The preclinical evaluation of boceprevir's antiviral efficacy involved studies in various animal models. While pharmacokinetic properties were assessed in rats, dogs, and monkeys, efficacy studies concerning viral load reduction were primarily conducted in animal models susceptible to Hepatitis C Virus (HCV) replication or models that could simulate it. researchgate.net The chimpanzee has historically been the most significant animal model for studying HCV infection, as both humans and chimpanzees can be productively infected with the virus. nih.govnih.gov However, the use of small animal models, particularly mice with humanized livers, has also been instrumental in the preclinical assessment of HCV inhibitors. nih.gov

Research in a triple-transgenic mouse model, designed for rapid, real-time detection of HCV NS3/4A protease activity, demonstrated the in vivo efficacy of boceprevir. apexbt.com In this model, oral administration of boceprevir resulted in a significant reduction in the average plasma Gaussia luciferase (Gluc) activity, a reporter for viral protease activity. apexbt.com Specifically, a 65% reduction was observed, indicating a substantial inhibitory effect on the target protease in a living organism. apexbt.com When the boceprevir treatment was stopped, the Gluc activity gradually returned to pre-treatment levels. apexbt.com

The development of HCV drugs has been historically challenged by the lack of a convenient small animal model and a robust in vitro cell culture system for assessing efficacy. acs.orgresearchgate.net The advent of the cell-based replicon system and specialized mouse models represented a major step forward. nih.govacs.org

Data on Viral Activity Reduction in Animal Models

The following table summarizes the reported reduction in a marker of viral activity for boceprevir in a relevant preclinical animal model.

| Animal Model | Method of Measurement | Observed Reduction | Source |

|---|---|---|---|

| Triple-transgenic mice | Plasma Gaussia luciferase (Gluc) activity | 65% | apexbt.com |

Resistance Mechanisms and Viral Evolution Research to Boceprevir Ebp 520; Sch 503034

Characterization of Resistance-Associated Amino Acid Substitutions

Clinical and in-vitro studies have identified several key amino acid positions within the HCV NS3 protease that are associated with resistance to Boceprevir (B1684563). The most frequently observed substitutions occur at positions V36, T54, V55, R155, A156, and V170. oup.comnatap.org

These resistance-associated substitutions (RASs) can emerge during therapy and may exist as naturally occurring polymorphisms in treatment-naïve patients. natap.orgwjgnet.com The prevalence and specific type of mutation can differ between HCV subtypes, notably between genotype 1a and 1b. natap.orgxiahepublishing.com For instance, mutations like V36M and R155K/T are more commonly detected in subtype 1a isolates. natap.org

Table 1: Key Resistance-Associated Substitutions to Boceprevir

| Amino Acid Position | Common Substitutions | Associated HCV Genotype(s) | Level of Resistance |

|---|---|---|---|

| V36 | V36A, V36G, V36M | 1a, 1b | Low |

| T54 | T54A, T54S | 1a, 1b | Low to Medium |

| V55 | V55A | 1a, 1b | Medium |

| R155 | R155K, R155T, R155L | 1a | Medium |

| A156 | A156S, A156T | 1a, 1b | Medium to High |

| V170 | V170A | 1b | Medium |

Functional Impact of Mutations on Protease Activity and Inhibitor Binding Affinity

The functional consequence of resistance mutations is a reduction in the binding affinity of Boceprevir to the NS3/4A protease, which is quantifiable as an increase in the 50% inhibitory concentration (IC50). natap.orgnih.gov The level of resistance conferred by these mutations varies significantly. For example, substitutions at position A156, such as A156T, can lead to high-level resistance (>120-fold increase in IC50), while changes like T54S or V36M result in lower levels of resistance (3.8- to 5.5-fold increase in IC50). natap.orgnih.gov

Crucially, these mutations often come at a cost to the virus in the form of reduced replicative fitness. natap.orgnih.gov There is generally an inverse correlation between the level of resistance a mutation confers and the resulting viral fitness. natap.org Variants with the A156S mutation, for example, exhibit high resistance but have low relative fitness. natap.org This reduced fitness means that in the absence of the drug, the wild-type virus tends to outcompete the resistant variants, which can lead to a decline in the frequency of these mutations after treatment cessation. nih.gov However, the combination of certain mutations, such as V36M and R155K, can sometimes compensate for the fitness loss. natap.org

Table 2: Impact of Key Mutations on Boceprevir Activity and Viral Fitness

| Mutation | Fold Change in IC50 vs. Wild-Type | Relative Replicative Fitness |

|---|---|---|

| T54S | 3.8 - 5.5 | Reduced |

| V55A | 6.8 | Reduced |

| R155K | ~11 | Reduced |

| A156S | ~18 | Significantly Reduced |

| A156T | >120 | Significantly Reduced |

| V170A | ~9 | Reduced |

Note: Fold change values are approximate and can vary based on the specific assay and viral context.

Genetic Barrier to Resistance and Mutational Pathways

The genetic barrier to resistance refers to the number and type of nucleotide changes required for a resistance-associated amino acid substitution to occur. plos.org Boceprevir faces a relatively low genetic barrier for some key mutations, particularly in HCV subtype 1a. wjgnet.com

A prime example is the R155K mutation, which is a major pathway to resistance in subtype 1a. It requires only a single nucleotide change (a transition from AGA to AAA). wjgnet.complos.org In contrast, for subtype 1b, two nucleotide substitutions would be needed to produce the same amino acid change, making it a much rarer event. natap.orgwjgnet.com This difference in the genetic barrier is a key reason for the higher rates of viral breakthrough and resistance observed in patients with subtype 1a compared to 1b during treatment with first-generation protease inhibitors. wjgnet.complos.org

Mutations at positions T54 and V55 also require only a single nucleotide substitution and are thus associated with a low genetic barrier. plos.orgscienceopen.com The emergence of resistance can occur through the selection of single mutations or through the accumulation of multiple mutations, which can sometimes lead to higher levels of resistance or compensated viral fitness. natap.org

Cross-Resistance Patterns with Other Classes of Protease Inhibitors

Due to similarities in their chemical structures and binding modes, there is significant cross-resistance between Boceprevir and other first-generation linear ketoamide protease inhibitors, most notably Telaprevir. natap.orgnatap.org Mutations at positions V36, T54, R155, and A156 that confer resistance to Boceprevir generally also reduce susceptibility to Telaprevir. natap.orgwjgnet.com Specifically, the R155K and A156S/T/V substitutions confer a high degree of cross-resistance to both drugs. wjgnet.com

While these mutations affect linear inhibitors, some may also show cross-resistance with second-generation macrocyclic protease inhibitors like Simeprevir, although the patterns can be more complex. wjgnet.compnas.org For example, the R155K mutation also confers cross-resistance to Simeprevir. plos.org However, resistance to Boceprevir does not confer resistance to drugs with different mechanisms of action, such as NS5B polymerase inhibitors (e.g., HCV-796) or NS5A inhibitors. natap.orgasm.org This lack of cross-resistance across different drug classes is the foundational principle for combination antiviral therapy. natap.orgresearchgate.net

Advanced Pharmacokinetic and Drug Metabolism Research of Boceprevir Ebp 520; Sch 503034 in Preclinical Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The preclinical evaluation of Boceprevir (B1684563) (SCH 503034) across various animal models was instrumental in characterizing its pharmacokinetic profile. Boceprevir is a compound with physicochemical properties considered borderline for optimal pharmacokinetic behavior, including a molecular weight of 519.7 and moderate lipophilicity. researchgate.net

Absorption: Oral absorption of Boceprevir was found to be incomplete in animal studies. researchgate.net The oral bioavailability varied among species, with values of approximately 26-34% in rats, 30% in dogs, 34-35% in mice, and ranging from 7% to 18% in monkeys. nih.govfda.govcagh-acsm.org In vitro studies using Caco-2 cells indicated that Boceprevir is a substrate for the P-glycoprotein (P-gp) efflux transporter. researchgate.netmurciasalud.es This efflux activity is likely a contributing factor to its incomplete absorption. researchgate.net The drug substance itself is an approximate 1:1 mixture of two diastereomers, SCH 534128 and SCH 534129. fda.govresearchgate.net These diastereomers undergo interconversion in vivo through keto-enol tautomerization, resulting in different equilibrium ratios depending on the species. fda.gov In humans, the ratio of the active diastereomer (SCH 534128) to the inactive one (SCH 534129) is about 2:1, whereas in monkeys it is 0.17:1 and in rodents, it is approximately 1:1. tga.gov.au

Distribution: A key finding from preclinical studies was the significant distribution of Boceprevir to the liver, the primary site of action against the hepatitis C virus. researchgate.netnih.gov In rats, the liver-to-plasma concentration ratio was found to be high, at approximately 30. researchgate.netnih.govcagh-acsm.org Similarly, in monkeys, liver concentrations of the Boceprevir diastereomers were 2 to 9 times higher than the corresponding plasma levels, indicating favorable uptake by the target tissue. fda.govtga.gov.au In rats, Boceprevir and its related compounds distributed to all tissues except for the brain and spinal cord. tga.gov.au The apparent volume of distribution at a steady state in humans is approximately 772 liters. drugbank.com Plasma protein binding was found to be moderate across species. nih.gov

Metabolism: Boceprevir undergoes extensive metabolism in all preclinical species studied. fda.gov The primary metabolic pathways involve both reduction and oxidation. nih.govpsu.edu The predominant route is reduction via aldo-keto reductase, with a lesser contribution from oxidation by cytochrome P450 enzymes. nih.gov

Excretion: The primary route of elimination for Boceprevir and its metabolites is through the feces. drugbank.comoup.com Following a single oral dose of radiolabeled Boceprevir, approximately 79% of the dose was recovered in the feces and 9% in the urine. drugbank.comhivclinic.ca Unchanged parent drug accounted for only a small fraction of the excreted dose, with about 8% found in feces and 3% in urine, consistent with extensive metabolism being the main clearance mechanism. tga.gov.audrugbank.comhivclinic.ca

Table 1: Oral Bioavailability of Boceprevir in Preclinical Animal Models

| Animal Model | Oral Bioavailability (%) | Citations |

|---|---|---|

| Rat | 26 - 34 | nih.govfda.govcagh-acsm.org |

| Dog | 30 | nih.govcagh-acsm.org |

| Mouse | 34 - 35 | nih.govfda.gov |

| Monkey | 7 - 18 | fda.gov |

Table 2: Plasma Protein Binding of Boceprevir in Various Species

| Species | Free Drug Fraction (%) | Bound Fraction (%) | Citations |

|---|---|---|---|

| Human | ~15 - 25 | ~75 - 85 | nih.govtga.gov.audrugbank.com |

| Rat | ~30 | ~70 | tga.gov.au |

| Rabbit | ~30 | ~70 | tga.gov.au |

| Mouse | ~30 | ~70 | tga.gov.au |

| Monkey | ~30 | ~70 | tga.gov.au |

| Dog | ~10 | ~90 | tga.gov.au |

Role of Hepatic Enzymes in Biotransformation (e.g., Cytochrome P450, Aldo-ketoreductase)

The biotransformation of Boceprevir is characterized by the involvement of two distinct enzymatic pathways, a feature that was elucidated through in-vitro studies using human liver preparations and recombinant enzymes. nih.gov

The principal metabolic pathway for Boceprevir is reduction of its ketoamide functional group. nih.govdrugbank.com This reaction is mediated by cytosolic aldo-keto reductases (AKRs), specifically AKR1C2 and AKR1C3. psu.edunih.gov In studies using human liver S9 fractions and cytosol, Boceprevir was significantly converted to its ketone-reduced metabolites. nih.gov The involvement of AKRs was confirmed in experiments where known inhibitors of these enzymes, such as flufenamic acid and mefenamic acid, substantially decreased the formation of the reduced metabolites. nih.gov

A secondary, less prominent metabolic pathway for Boceprevir is oxidation, which is catalyzed by the cytochrome P450 (CYP) system. nih.govdrugbank.com In-vitro studies with human liver microsomes and recombinant CYP enzymes identified CYP3A4 and CYP3A5 as the primary isoforms responsible for the formation of oxidative metabolites. researchgate.netnih.gov Boceprevir is also a time-dependent inhibitor of CYP3A4/5. researchgate.net The clearance of Boceprevir is therefore mediated by both AKR- and CYP3A-dependent pathways. nih.gov This dual mechanism of metabolic clearance suggests that Boceprevir may be less susceptible to significant drug-drug interactions with medications that inhibit only one of these enzymatic routes. nih.gov

Metabolite Identification and Characterization

Metabolite profiling in preclinical and human studies revealed that Boceprevir is extensively metabolized. fda.gov The major metabolites are products of the primary biotransformation pathway: ketone reduction. nih.gov

The main metabolites formed by the action of aldo-keto reductases are a diastereomeric mixture of hydroxyl amides, identified as M28 and M31. nih.gov These ketone-reduced metabolites are considered to be inactive. oup.com In humans, the exposure to this diastereomeric mix of metabolites is approximately four times greater than that of the parent compound, Boceprevir. drugbank.com

The major circulating metabolite identified in human plasma is SCH 629144, which is a ketone-reduced metabolite. fda.gov However, the exposure ratio of SCH 629144 to the parent drug, Boceprevir, varies significantly across species. fda.gov Preclinical animal models showed different exposure levels compared to humans, with AUC ratios (metabolite to parent drug) of approximately 0.07:1 in rats, 0.8:1 in mice, and 7.5:1 in monkeys, compared to a 4:1 ratio in humans. fda.gov These metabolic differences, particularly the low exposure to these metabolites in rodents, limit the value of these species for assessing the toxicity profile of Boceprevir's metabolites. tga.gov.au Another circulating human metabolite that was identified is SCH 503034-K, though its exposure was low. fda.gov

Table 3: Key Metabolites of Boceprevir and Associated Enzymes

| Metabolite | Description | Forming Enzyme(s) | Citations |

|---|---|---|---|

| M28 / M31 | Diastereomeric ketone-reduced metabolites (inactive) | AKR1C2, AKR1C3 | oup.comnih.gov |

| SCH 629144 | Predominant circulating ketone-reduced metabolite in humans | Aldo-keto reductases | fda.gov |

| Oxidative Metabolites | Products of CYP-mediated oxidation | CYP3A4, CYP3A5 | nih.gov |

| SCH 503034-K | Circulating human metabolite | Not specified | fda.gov |

Lead Optimization Strategies Utilizing Drug Metabolism and Pharmacokinetics (DMPK) Data

The discovery and development of Boceprevir involved a structure-based drug design approach, where Drug Metabolism and Pharmacokinetics (DMPK) data played a critical role in lead optimization and candidate selection. ijarsct.co.inwuxiapptec.comnih.gov The process of lead optimization aims to refine the properties of initial 'hit' compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and pharmacokinetic profiles, thereby mitigating risks of failure in later development stages. wuxiapptec.comwiley-vch.de

In the program that led to Boceprevir, initial screening efforts did not yield promising leads, prompting a structure-based design strategy. nih.gov This effort focused on creating potent and selective α-ketoamide inhibitors of the HCV NS3 protease. nih.gov As candidate compounds were synthesized, they underwent preclinical in-vivo and in-vitro evaluations of their pharmacokinetic properties. nih.gov

Novel Applications and Repurposing Research of Boceprevir Ebp 520; Sch 503034

Investigation of Broader Spectrum Antiviral Activities

The repurposing of existing drugs offers a rapid path to new therapies, and Boceprevir (B1684563) has been a key candidate in this effort, especially during the COVID-19 pandemic. rsc.orgnih.gov Research has focused on its potential to inhibit proteases from other viruses, most notably the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. osti.govnews-medical.net

Studies revealed that Boceprevir inhibits the SARS-CoV-2 Mpro, an enzyme essential for processing viral polyproteins and, therefore, for viral replication. rsc.orgnih.gov The hypothesis was that the α-ketoamide warhead in Boceprevir could covalently bind to the active site cysteine of the viral protease. nih.gov This was confirmed through enzymatic inhibition assays, co-crystal structure analyses, and cell culture experiments showing that Boceprevir inhibits the replication of SARS-CoV-2. nih.govbiorxiv.org

Further investigations demonstrated that Boceprevir's antiviral activity extends beyond SARS-CoV-2 to a broader spectrum of coronaviruses. nih.govacs.org Cellular antiviral assays confirmed its activity against multiple human coronaviruses, including other highly pathogenic strains like SARS-CoV and MERS-CoV, as well as common human coronaviruses such as HCoV-229E, HCoV-OC43, and HCoV-NL63. nih.govacs.orgresearchgate.netbiorxiv.org The mechanism of action was consistently shown to be the targeting of the viral Mpro, as confirmed by thermal shift-binding assays and fluorescence resonance energy transfer (FRET) enzymatic assays. nih.govacs.orgbiorxiv.org Although potent, its activity against SARS-CoV-2 Mpro is moderate compared to its originally intended target, the HCV NS3/4A protease. plos.org

| Virus/Protease | Assay Type | Measurement | Value | Reference |

| HCV Genotype 1b NS3/4A Protease | Enzyme Inhibition | Ki | 14 nM | researchgate.net |

| HCV Genotype 1b Replicon | Cell-based | EC50 | 200-400 nM | xiahepublishing.com |

| SARS-CoV-2 Main Protease (Mpro) | Enzyme Inhibition | IC50 | 1.59 µM | nih.gov |

| SARS-CoV-2 (in cell culture) | Cell-based | EC50 | 1.95±1.62 μM | plos.org |

| MERS-CoV Main Protease (Mpro) | Enzyme Inhibition | IC50 | 3.8 ± 0.4 µM | researchgate.net |

Exploration of Alternative Target Interactions (e.g., Cathepsin A modulation)

Beyond its antiviral effects, research has explored Boceprevir's interaction with other proteases, including host cell enzymes. A key area of investigation is its effect on cathepsins, a group of proteases involved in various physiological and pathological processes. patsnap.com

Specifically, Boceprevir has been identified as an inhibitor of human Cathepsin A. guidetopharmacology.org Cathepsin A, or lysosomal carboxypeptidase A, is a serine carboxypeptidase that plays a role in the lysosome, where it protects other enzymes from degradation. google.com It also exhibits esterase and deamidase activities at neutral pH and can process bioactive peptides like angiotensin I. google.com One study reported Boceprevir's inhibitory activity against Cathepsin A with a pIC50 value of 6.0, which corresponds to an IC50 of 1 µM. guidetopharmacology.org This interaction is noteworthy, as Cathepsin A is also the primary hydrolase responsible for the intracellular activation of the anti-HIV prodrug tenofovir (B777) alafenamide (TAF), and its activity can be affected by certain HCV protease inhibitors. unict.it

The selectivity of protease inhibitors is crucial, and Boceprevir was evaluated against a panel of human proteases during its initial development. These studies found it to be highly selective for the HCV protease over other human serine and cysteine proteases, such as human neutrophil elastase and human liver cathepsins H and L. xiahepublishing.com While some protease inhibitors repurposed for SARS-CoV-2 have shown a dual mechanism of inhibiting both the viral Mpro and host Cathepsin L (which aids viral entry), this dual action was not observed for Boceprevir in the same studies. researchgate.netbiorxiv.org

| Target Protease | Organism | Measurement | Value | Reference |

| Cathepsin A | Human | pIC50 | 6.0 | guidetopharmacology.org |

| Human Neutrophil Elastase | Human | Selectivity Ratio | >460 | xiahepublishing.com |

| Human Liver Cathepsin L | Human | Selectivity Ratio | >7000 | xiahepublishing.com |

| Human Liver Cathepsin H | Human | Selectivity Ratio* | >7000 | xiahepublishing.com |

*Ratio of IC50 or Ki against human protease / IC50 or Ki against HCV NS3/4A protease.

Utility as a Biochemical Probe in Protease Research

A biochemical probe is a small molecule used to study biological systems, and Boceprevir serves as an excellent example of such a tool in protease research. Its well-defined, potent, and reversible covalent inhibition of the HCV NS3/4A protease has made it a benchmark compound. researchgate.netpatsnap.com

In the context of drug discovery for COVID-19, Boceprevir has been used as a reference inhibitor and a structural template. plos.orgresearchgate.net The co-crystal structure of Boceprevir in complex with the SARS-CoV-2 Mpro has been solved, providing a detailed map of its interaction with the enzyme's active site. nih.govosti.gov This structural information is invaluable for researchers, facilitating structure-activity relationship (SAR) studies aimed at designing new, more potent, and selective inhibitors. osti.govacs.org By modifying the four key moieties of the Boceprevir scaffold, scientists have systematically explored how chemical changes affect binding and inhibitory potency against the SARS-CoV-2 Mpro. osti.govnews-medical.net

Furthermore, Boceprevir is utilized in screening assays to identify other potential inhibitors. plos.org Its established activity allows it to be used as a positive control and a comparator to gauge the potency of newly discovered compounds. This utility extends from its original target in HCV to new targets like coronavirus proteases, highlighting its role as a versatile chemical tool for exploring protease function and inhibition across different viral families. rsc.orgnih.gov

Q & A

Q. What is the primary mechanism of action of Ebp 520/SCH 503034 in inhibiting HCV replication?

Ebp 520/SCH 503034 (Boceprevir) is a selective HCV NS3 protease inhibitor that binds to the enzyme's active site, preventing viral polyprotein processing. The compound exhibits a Ki of 14 nM in enzymatic assays and an EC90 of 350 nM in cellular replication assays . Researchers should validate its activity using in vitro NS3 protease inhibition assays and subgenomic replicon models (e.g., HuH-7 cells), ensuring controls for off-target effects (e.g., human neutrophil elastase inhibition assays, where Boceprevir shows weak activity, Ki = 26 μM) .

Q. Which experimental models are most appropriate for evaluating Ebp 520/SCH 503034's antiviral efficacy?

Key models include:

- Enzyme assays : Recombinant HCV NS3 protease systems to measure Ki values.

- Cellular assays : Subgenomic replicon systems (e.g., genotype 1b replicons in HuH-7 cells) to determine EC50/EC90.

- Animal models : Pharmacokinetic studies in rodents or non-human primates to assess oral bioavailability and tissue distribution . Researchers must standardize assay conditions (e.g., incubation time, serum concentration) to ensure reproducibility .

Q. What pharmacokinetic parameters are critical for optimizing Ebp 520/SCH 503034 dosing in preclinical studies?

Parameters include:

- Oral bioavailability : Boceprevir’s bioavailability in animal models.

- Half-life : Measured via plasma concentration-time curves.

- Protein binding : Affects free drug concentration and efficacy.

- Metabolic stability : Assessed using liver microsome assays. These parameters guide dose selection for in vivo studies, particularly in combination therapies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between Ebp 520/SCH 503034's enzymatic (Ki = 14 nM) and cellular (EC90 = 350 nM) potency data?

Discrepancies may arise from cellular uptake limitations, efflux pump activity, or intracellular protein binding. Methodological approaches include:

- Permeability assays : Measure cellular uptake using Caco-2 monolayers.

- Efflux transporter inhibition : Co-administer inhibitors (e.g., verapamil for P-glycoprotein).

- Intracellular drug quantification : LC-MS/MS to compare extracellular vs. intracellular concentrations . Statistical analysis (e.g., ANOVA) should identify variability sources .

Q. What design considerations are essential for studying Ebp 520/SCH 503034 in combination therapies against HCV?

- Synergy testing : Use the Chou-Talalay method to calculate combination indices (CI).

- Resistance profiling : Serial passage of HCV replicons under drug pressure to identify mutations.

- Pharmacodynamic modeling : Relate dose-response curves to clinical outcomes. Example: Boceprevir is often combined with ribavirin and interferon-α, requiring rigorous dose optimization to minimize toxicity .

Q. How does Ebp 520/SCH 503034's dual inhibition of HCV NS3 and SARS-CoV-2 3CLpro inform broad-spectrum antiviral research?

Structural homology between HCV NS3 and SARS-CoV-2 3CLpro allows for repurposing studies. Researchers should:

- Perform crystallography : Compare binding modes in both proteases.

- Test in SARS-CoV-2 antiviral assays : Measure EC50 in Vero E6 or Calu-3 cells.

- Evaluate selectivity : Screen against other viral proteases (e.g., HIV-1 protease) to avoid off-target effects .

Q. What strategies mitigate resistance development during long-term Ebp 520/SCH 503034 treatment?

- High-resolution genotyping : Identify resistance-associated substitutions (e.g., HCV NS3 R155K).

- Barrier-to-resistance assays : Measure the fold-change in EC50 after prolonged drug exposure.

- Combination therapy : Pair with polymerase inhibitors (e.g., sofosbuvir) to reduce resistance risk .

Methodological Recommendations

- Reproducibility : Adhere to guidelines for experimental reporting (e.g., Beilstein Journal’s standards for compound characterization) .

- Data validation : Use orthogonal assays (e.g., SPR for binding affinity, RT-qPCR for viral RNA quantification).

- Ethical compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.